17-(2,5-Dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
Description
The compound 17-(2,5-Dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione belongs to a class of rigid pentacyclic imides characterized by a fused polycyclic backbone. The core structure consists of a pentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadecahexaene scaffold substituted with a 2,5-dioxopyrrolidin-1-yl group at the 17-aza position. This structural motif confers high planarity and rigidity, as observed in related compounds, which often adopt a roof-shaped geometry due to steric constraints .
The 2,5-dioxopyrrolidin-1-yl substituent introduces polar amide functionalities, likely enhancing solubility compared to non-polar derivatives. This group may also influence biological activity by participating in hydrogen bonding or interactions with enzymatic targets.
Properties
IUPAC Name |
17-(2,5-dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-15-9-10-16(26)23(15)24-21(27)19-17-11-5-1-2-6-12(11)18(20(19)22(24)28)14-8-4-3-7-13(14)17/h1-8,17-20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVQKGUPSPUWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112320 | |
| Record name | 2-(2,5-Dioxo-1-pyrrolidinyl)-3a,4,9,9a-tetrahydro-4,9[1′,2′]-benzeno-1H-benz[f]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53710-24-0 | |
| Record name | 2-(2,5-Dioxo-1-pyrrolidinyl)-3a,4,9,9a-tetrahydro-4,9[1′,2′]-benzeno-1H-benz[f]isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53710-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dioxo-1-pyrrolidinyl)-3a,4,9,9a-tetrahydro-4,9[1′,2′]-benzeno-1H-benz[f]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2,5-Dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, typically starting with the formation of the core pentacyclic structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product .
Industrial Production Methods
advancements in organic synthesis techniques may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
17-(2,5-Dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally require controlled environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
17-(2,5-Dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 17-(2,5-Dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
*Estimated based on substituent mass; †Predicted using ’s logP trends.
Key Observations:
- Substituent Effects on logP: The 2,5-dioxopyrrolidin-1-yl group likely increases hydrophilicity compared to acetylphenyl (logP ~2.83) or thiazolyl derivatives but remains less polar than amino or hydroxyl analogs .
- Rigidity and Geometry: All compounds share the pentacyclic core, which restricts conformational flexibility. This rigidity is critical for maintaining binding affinity in biological systems, as seen in anti-HIV piperazine derivatives .
Biological Activity
The compound 17-(2,5-Dioxopyrrolidin-1-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research findings, case studies, and relevant data.
Structural Overview
The compound features a unique pentacyclic structure that contributes to its biological properties. Its IUPAC name reflects the intricate arrangement of rings and functional groups:
- Molecular Formula : C21H17N O4
- Molecular Weight : 347.37 g/mol
The compound's physicochemical properties influence its bioavailability and interaction with biological targets. Key properties include:
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | -0.35 to 1.32 |
| Solubility | Moderate in organic solvents |
| Stability | Stable under standard conditions |
Anticonvulsant Properties
Recent studies have demonstrated that derivatives of the dioxopyrrolidine framework exhibit significant anticonvulsant activity. For instance, a related compound was shown to have the following effective doses in various seizure models:
- Maximal Electroshock (MES) : ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ) : ED50 = 59.4 mg/kg
- 6 Hz Seizures : ED50 = 22.4 mg/kg
These findings suggest that the compound may inhibit sodium/calcium currents and act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its anticonvulsant effects .
Analgesic Effects
The compound has also been evaluated for its antinociceptive properties. In formalin-induced pain models, it demonstrated significant efficacy, indicating potential applications in pain management .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Ion Channel Modulation : Inhibition of sodium and calcium channels.
- TRPV1 Receptor Antagonism : Reducing nociceptive signaling pathways.
Study 1: Anticonvulsant Efficacy
A study conducted on mice evaluated the anticonvulsant effects of a derivative of the target compound. The results indicated that the compound effectively reduced seizure frequency and severity in both MES and PTZ models, showcasing its potential as a therapeutic agent for epilepsy.
Study 2: Pain Management
Another investigation focused on the analgesic properties of the compound using a formalin test in rodents. Results showed a significant reduction in pain response compared to control groups, suggesting its utility in treating neuropathic pain conditions.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be validated?
The compound is synthesized via cyclization and functional group transformations, as described in studies targeting anxiolytic activity precursors . Key steps include selective amidation and ring-closing reactions. Purity validation requires orthogonal methods:
- HPLC (≥95% purity threshold) with UV detection.
- NMR (¹H/¹³C) to confirm structural integrity and absence of residual solvents.
- X-ray crystallography to resolve stereochemical ambiguities (e.g., monoclinic P2₁/n space group, a = 13.904 Å, b = 8.104 Å, c = 13.946 Å) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing its polycyclic structure?
- Single-crystal X-ray diffraction at low temperatures (100 K) to minimize thermal motion artifacts, with MoKα radiation (λ = 0.71073 Å) for high-resolution data .
- IR spectroscopy to identify carbonyl stretches (16,18-dione groups at ~1700 cm⁻¹) and pyrrolidinone vibrations.
- Mass spectrometry (HRMS) to confirm molecular weight (theoretical M = 319.36 g/mol) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
Due to low aqueous solubility (predicted logP ~3.2), use co-solvents (e.g., DMSO ≤0.1% v/v) or nanoparticle formulations to enhance bioavailability. Solubility parameters should be cross-validated via UV-Vis spectroscopy in buffered solutions .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict regioselectivity in derivative formation?
Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for functionalization (e.g., substitutions at the 2,5-dioxopyrrolidin-1-yl group). Pair computational results with microscale experimentation (e.g., flow chemistry) to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to rule out off-target effects.
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., GABAergic targets) with cellular models (e.g., neuronal calcium imaging).
- Stereochemical analysis : Use X-ray crystallography to confirm if activity discrepancies arise from undetected stereoisomers .
Q. How can reaction engineering improve yield in large-scale synthesis?
Apply process intensification principles:
- Membrane separation technologies to isolate intermediates (CRDC subclass RDF2050104) .
- Kinetic modeling to optimize temperature and solvent systems (e.g., THF vs. DMF for cyclization steps).
- In-line analytics (e.g., PAT tools) for real-time monitoring of reaction progress .
Q. What role do electronic effects play in the compound’s reactivity with nucleophiles?
Perform frontier molecular orbital (FMO) analysis to map electrophilic regions (e.g., carbonyl carbons at positions 16 and 18). Experimental validation via nucleophilic addition studies (e.g., Grignard reagents) under inert atmospheres can confirm computational predictions .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
